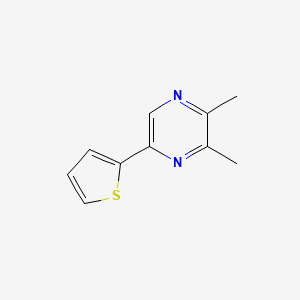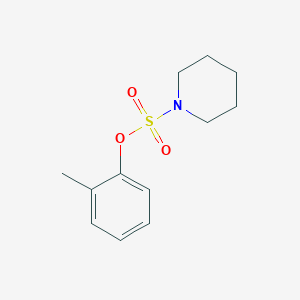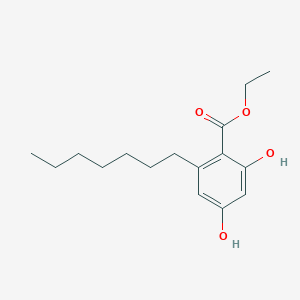
Ethyl 2-heptyl-4,6-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-heptyl-4,6-dihydroxybenzoate is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . It is widely used in various industries, including pharmaceuticals, polymers, and food preservatives . This compound is known for its preservative properties, preventing bacterial growth and extending the shelf life of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-heptyl-4,6-dihydroxybenzoate typically involves the esterification of 2-heptyl-4,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-heptyl-4,6-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 2-heptyl-4,6-dihydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a preservative in biological samples to prevent microbial contamination.
Medicine: Utilized in the formulation of antibiotics such as erythromycin.
Industry: Employed in the production of polymers and as a food preservative to prevent oxidation and rancidity.
Mécanisme D'action
The primary mechanism of action of ethyl 2-heptyl-4,6-dihydroxybenzoate involves its ability to inhibit bacterial growth. This is achieved by disrupting the bacterial cell membrane, leading to cell lysis and death . The compound also acts as an antioxidant, preventing the oxidation of other molecules by scavenging free radicals .
Comparaison Avec Des Composés Similaires
Ethyl 2-heptyl-4,6-dihydroxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,6-dihydroxybenzoate: Lacks the heptyl group, making it less hydrophobic.
Uniqueness: this compound is unique due to its combination of hydrophobic and hydrophilic properties, making it effective as both a preservative and an antioxidant .
Propriétés
Numéro CAS |
38862-66-7 |
|---|---|
Formule moléculaire |
C16H24O4 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
ethyl 2-heptyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20-4-2/h10-11,17-18H,3-9H2,1-2H3 |
Clé InChI |
ZKDFAIJIDPUSIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


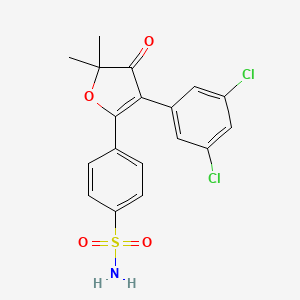
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
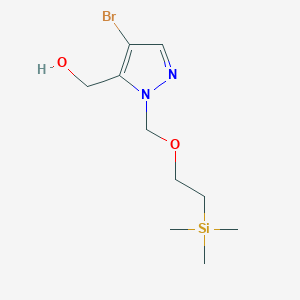
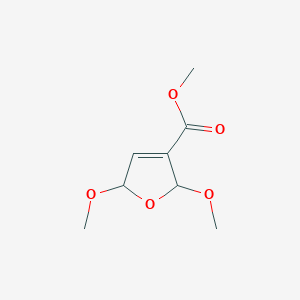
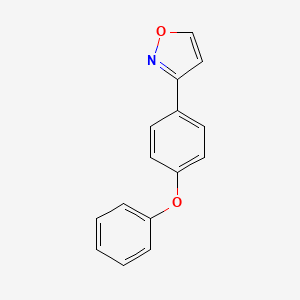
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
